molecular formula C10H16F3NO3 B12099627 tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

Cat. No.: B12099627
M. Wt: 255.23 g/mol
InChI Key: WVMFTUHMEJKBAC-SSDOTTSWSA-N
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Description

Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethoxy group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a trifluoromethoxy group and a tert-butyl ester. One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction parameters, leading to higher efficiency and reduced waste.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the trifluoromethoxy group and the tert-butyl ester can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific solvents and catalysts to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds. Additionally, its unique structural properties make it valuable in industrial applications, such as the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, while the tert-butyl ester can affect its stability and solubility. These factors contribute to the compound’s overall biological and chemical activity .

Properties

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

tert-butyl (3R)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

WVMFTUHMEJKBAC-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F

Origin of Product

United States

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